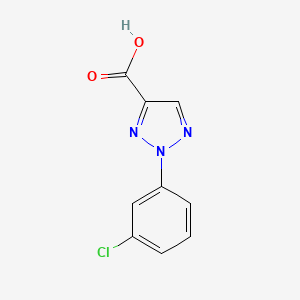

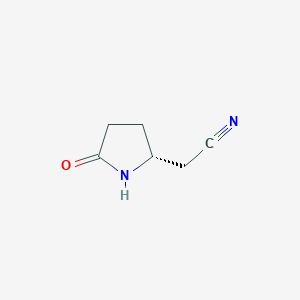

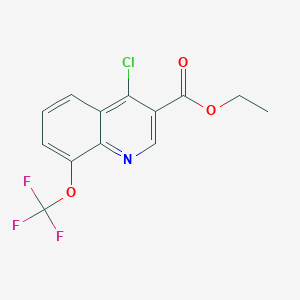

![molecular formula C10H17N3 B1453769 Pentyl[(pyrimidin-5-yl)methyl]amine CAS No. 1342558-03-5](/img/structure/B1453769.png)

Pentyl[(pyrimidin-5-yl)methyl]amine

Übersicht

Beschreibung

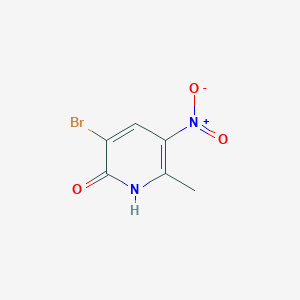

Pentyl[(pyrimidin-5-yl)methyl]amine is a chemical compound with the molecular formula C10H17N3. The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of pyrimidines. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular weight of this compound is 179.26 g/mol. The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Complex Formation

Pentyl[(pyrimidin-5-yl)methyl]amine, as a pyrimidine derivative, finds application in chemical synthesis, particularly in forming complexes with other chemicals. For instance, Wei et al. (2005) explored the modification of thymidine and uridine at specific positions to form amine analogs, including pyrimidine derivatives. This study highlighted the preparation of rhenium tricarbonyl complexes with these derivatives, indicating the potential for creating new chemical complexes using pyrimidine-based compounds (Wei et al., 2005).

Antimicrobial and Insecticidal Applications

Pyrimidine-linked compounds, similar to this compound, have been studied for their biological activities. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research indicates the usefulness of pyrimidine-based compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Ligand Synthesis for Metal Complexes

The use of pyrimidine-based compounds as ligands for metal complexes is another area of application. Schmidt, Wiedemann, and Grohmann (2011) synthesized a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. This ligand showed varying coordination behavior with different first-row transition metals, demonstrating the versatility of pyrimidine derivatives in coordination chemistry (Schmidt et al., 2011).

Development of Fungicidal Compounds

Pyrimidine derivatives are also being explored in the development of fungicidal compounds. Tumkevicius, Urbonas, and Vainilavicius (2013) synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which possess fungicidal properties. This demonstrates the potential of this compound-like compounds in agricultural applications (Tumkevicius et al., 2013).

Antibacterial Activity

Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts, including 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, and evaluated their antibacterial and antifungal activities. The results indicated good inhibition towards microbial activity, underlining the potential of pyrimidine derivatives in combating bacterial infections (Mallikarjunaswamy et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds that inhibit cdk2 can disrupt the cell cycle, potentially leading to cell death .

Eigenschaften

IUPAC Name |

N-(pyrimidin-5-ylmethyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-3-4-5-11-6-10-7-12-9-13-8-10/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYZCDPQBQWYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)

![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)

![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)